N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide” is a Protease class compound with a molecular weight of 473.47 and a molecular formula of C29H19N3O4 .
Synthesis Analysis
The synthesis of benzoxazole compounds, which are similar to the compound , has been confirmed by IR, 1H/13C-NMR, and mass . The synthesis of these compounds involves various chemical reactions and the use of different reagents .
Molecular Structure Analysis
The molecular structure of benzoxazole compounds has been analyzed using X-ray diffraction . The molecules are nonplanar, and the character of their nonplanarity varies . In some molecules, the intramolecular hydrogen bond N–H⋅⋅⋅N is closed rather than the potentially possible bond N–H⋅⋅⋅O .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole compounds have been studied . These reactions involve various reagents and conditions, and the yield of the reactions can vary .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole compounds have been analyzed using various techniques . For example, the melting point, IR spectrum, and 1H-NMR spectrum have been determined .
Scientific Research Applications
Synthesis and Biological Evaluation
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide and its analogs have been synthesized and evaluated for various biological activities. One study discussed the synthesis of analogs with significant in vitro antimicrobial and antifungal activities. Additions of different functional groups had varying effects on activity, especially when electron-withdrawing groups like fluorine, bromine, and chlorine were incorporated (Rajurkar & Pund, 2014).
Antibacterial Agents
Another study designed and synthesized novel analogs, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited antibacterial activity at non-cytotoxic concentrations, making them of considerable interest for further applications in medicinal chemistry (Palkar et al., 2017).
Antimycobacterial Agents
In the context of treating tuberculosis, a study focused on the synthesis of N-pyrazinylbenzamides, which were evaluated for their antimycobacterial activity. Some derivatives showed promising activity against Mycobacterium tuberculosis and other bacterial strains, with lower cytotoxicity and better selectivity (Zítko et al., 2018).
Biological Applications and Inhibition Studies
A series of substituted benzamides were synthesized and screened for potential biological applications, including inhibition studies against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. The reported compounds showed potential for binding nucleotide protein targets, indicating their relevance in medicinal chemistry (Saeed et al., 2015).
Antiviral Activity
A study synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiavian influenza virus activity. Several compounds exhibited significant antiviral activities against bird flu influenza (H5N1), highlighting their potential in antiviral drug development (Hebishy et al., 2020).
Antimicrobial Activity
N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was synthesized and screened for its antibacterial and antifungal activities. It also demonstrated anticancer activity against MDA-MB-231 breast cancer cells, indicating its potential in cancer therapy (Senthilkumar et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the GABA receptors . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system. By targeting GABA receptors, this compound can influence neuronal excitability and neurotransmission .
Mode of Action
The compound interacts with its targets by allosterically inhibiting GABA-activated chloride channels in nerve cells . Allosteric inhibition refers to the process where the compound binds to a site on the receptor different from the active site, causing a conformational change that reduces the receptor’s activity .
Biochemical Pathways
Given its target, it likely influences theGABAergic pathway . This pathway involves the synthesis, release, and reuptake of GABA, and plays a crucial role in maintaining the balance between neuronal excitation and inhibition .
Result of Action
The compound exhibits significant insecticidal activity against Mythimna separata . It’s also suggested that these compounds may possess anticonvulsant activity with protective effects for a long duration .
Safety and Hazards
Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the development of new benzoxazole derivatives, including “N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide”, could be a promising direction for future research .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide are largely determined by its interactions with various biomolecules. It has been found to exhibit antimicrobial activity against several bacterial and fungal strains . This suggests that it may interact with enzymes and proteins essential for the survival and growth of these microorganisms .
Cellular Effects
The cellular effects of this compound are primarily observed in its antimicrobial and anticancer activities . It has been found to exhibit significant activity against the human colorectal carcinoma (HCT116) cancer cell line . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its antimicrobial and anticancer activities suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-6-oxopyran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-17-10-7-13(11-24-17)18(23)20-14-8-5-12(6-9-14)19-21-15-3-1-2-4-16(15)25-19/h1-11H,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXUECZIDSXWMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=COC(=O)C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.